6-Dimethylamino-2'-deoxyguanosine
説明
Structure
3D Structure
特性
IUPAC Name |
(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-9-11(16-12(13)15-10)18(5-14-9)8-3-6(20)7(4-19)21-8/h5-8,19-20H,3-4H2,1-2H3,(H2,13,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQPWZYLQPUTEJ-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901003103 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83061-20-5 | |
| Record name | 6-Dimethylamino-2'-deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 6 Dimethylamino 2 Deoxyguanosine and Its Oligonucleotide Incorporation
Chemical Synthesis of 6-Dimethylamino-2'-deoxyguanosine
The creation of this compound is a multi-step process that begins with suitable precursor molecules and leverages specific chemical reactions to achieve the desired molecular architecture.
Precursor Compounds and Reaction Pathways
The synthesis of 2′-N,N-dimethylamino-2′-deoxyguanosine (GNMe2) has been successfully achieved, while the synthesis of its counterpart, 2′-methylamino-2′-deoxyguanosine (GNHMe), has presented more significant challenges. nih.govnih.gov A key step in producing these nucleosides involves the SN2 displacement of a 2′-β-triflate from a guanosine (B1672433) derivative using either dimethylamine (B145610) or methylamine. nih.govnih.gov
The synthesis of the GNMe2 phosphoramidite (B1245037) can proceed without the need for protecting the tertiary amine. nih.gov The process involves several key intermediates. For instance, treating 2′-dimethylamino-3′,5′-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2′-deoxyguanosine with DMF-DMA in methanol (B129727) yields an intermediate which, after removal of silyl (B83357) protecting groups and subsequent 4,4′-dimethoxyltritylation and phosphitylation, produces the desired phosphoramidite. nih.gov
A common precursor for related guanosine derivatives is 2'-deoxyguanosine (B1662781), which can be modified through a series of protection and reaction steps. nih.govumich.edu For example, the synthesis of 2-fluoro-6-O-(trimethylsilylethyl)-2′-deoxyinosine involves the initial protection of the 2-NH2, 3′-OH, and 5′-OH groups of 2′-deoxyguanosine by acetylation. umich.edu This is followed by the protection of the O6 group and subsequent conversion of the 2-NH2 group to a 2-fluoro substituent. umich.edu
Nucleophilic Aromatic Substitution Reactions in Synthesis
Nucleophilic aromatic substitution (SNAr) is a critical reaction mechanism in the synthesis of various substituted aromatic compounds, including precursors for modified nucleosides. scranton.edu This two-step addition/elimination mechanism involves the attack of a nucleophile on an aromatic ring carbon that bears a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu
In the context of synthesizing guanosine derivatives, SNAr reactions are employed to introduce different functional groups onto the purine (B94841) ring. For instance, the displacement of a halogen at the 2-position of a purine ring by a nucleophile is a common strategy. umich.edu The 2-fluoro substituent is particularly effective as a leaving group in these reactions. umich.edu Furthermore, the in situ generation of nucleophiles like dimethylamine from the decomposition of DMF has been developed as a safe and scalable method for nucleophilic aromatic substitution on a variety of aromatic and heteroaromatic halides. nih.gov
Challenges and Considerations in Compound Synthesis
The synthesis of modified nucleosides such as this compound is not without its difficulties. A significant hurdle in the synthesis of the GNHMe phosphoramidite, for example, is the lack of a suitable protecting group for the 2′-NHMe group. nih.govnih.gov After exploring various options, the allyloxycarbonyl (Alloc) group was identified as an effective protecting group for the 2′-N-methylamino group during both phosphoramidite synthesis and subsequent RNA synthesis. nih.govnih.gov
Another challenge arises from the potential for structural rearrangement. For example, Fapy nucleosides, which are related to guanosine damage products, can rearrange into a pyranose form when the 5'-hydroxyl group is unprotected. nih.gov To minimize this rearrangement during oligonucleotide synthesis, the deprotection time for removing the 5'-dimethoxytrityl group must be carefully controlled. nih.gov
Phosphoramidite Chemistry for Oligonucleotide and Polynucleotide Synthesis
Phosphoramidite chemistry is the cornerstone of modern solid-phase oligonucleotide synthesis, enabling the precise, site-specific incorporation of modified nucleosides into DNA and RNA strands. eurofinsgenomics.com
Site-Specific Incorporation into DNA Oligonucleotides
The phosphoramidite method allows for the step-by-step assembly of oligonucleotides on a solid support. eurofinsgenomics.com The process begins with the first nucleoside attached to the support, and subsequent nucleotides are added in a cycle of deprotection, coupling, capping, and oxidation. eurofinsgenomics.com The 5'-hydroxyl group of the growing chain is deprotected, allowing it to react with the incoming phosphoramidite, which carries the next base. eurofinsgenomics.com Any unreacted 5'-hydroxyl groups are then capped to prevent unwanted side reactions. eurofinsgenomics.com Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. eurofinsgenomics.com
This methodology has been successfully used to incorporate various modified guanosine derivatives into DNA. For instance, a phosphoramidite reagent of a ring-opened product of N7-methylated deoxyguanosine has been incorporated into oligonucleotides, with careful adjustment of the deprotection time to prevent structural rearrangement. nih.gov Similarly, the phosphoramidite of an N-(dG-8-yl)-6-aminochrysene adduct was synthesized and used to create a site-specifically adducted oligonucleotide. nih.gov
Enzymatic and Chemical Incorporation into RNA Constructs
The incorporation of modified nucleosides into RNA constructs can be achieved through both chemical and enzymatic methods. Chemical synthesis using phosphoramidite chemistry is a well-established technique for incorporating modified bases into RNA. nih.govresearchgate.netmdpi.com The synthesis of 2′-N,N-dimethylamino-2′-deoxyguanosine (GNMe2) and its subsequent incorporation into RNA has been readily achieved using this method. nih.govnih.gov
Enzymatic methods offer an alternative approach. DNA and RNA polymerases can incorporate modified nucleoside triphosphates into growing nucleic acid chains. ffame.orgacs.org For example, both a DNA polymerase (Klenow fragment) and an RNA polymerase (T7) have been shown to incorporate isoguanosine (B3425122) (iso-G) opposite isocytidine (B125971) (iso-C) in a template, demonstrating the ability of these enzymes to work with non-natural base pairs. ffame.org This enzymatic approach is a powerful tool for creating modified RNA, especially for longer constructs where chemical synthesis can be less efficient. acs.org The enzymatic synthesis of base-modified DNA and RNA relies on the ability of polymerases to accept and incorporate modified (2′-deoxy)ribonucleoside triphosphates. acs.org
Protecting Group Strategies in Nucleoside Phosphoramidite Preparation
There is no published information detailing the specific protecting group strategies required for the synthesis of the this compound phosphoramidite. Standard phosphoramidite synthesis requires protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, and phosphitylation of the 3'-hydroxyl group. sigmaaldrich.com The exocyclic amine at the N2 position of the guanine (B1146940) base would also require protection, commonly with groups like isobutyryl (iBu) or dimethylformamidine (dmf). sigmaaldrich.com However, the stability of the 6-dimethylamino group under the conditions of phosphoramidite synthesis and subsequent oligonucleotide deprotection has not been studied, and therefore no established, optimized protocol can be reported.
Derivatization and Functionalization for Research Applications
Synthesis of Labeled this compound Analogs
No methods for the synthesis of isotopically labeled analogs of this compound (e.g., containing ¹³C, ¹⁵N, or ³H) have been reported. Such syntheses would require access to labeled precursors and a validated synthetic pathway, which are currently not available in the literature for this specific compound.
Due to the lack of specific research on this compound, it is not possible to provide the detailed, scientifically accurate content and data tables as requested.
Molecular and Biochemical Interactions of 6 Dimethylamino 2 Deoxyguanosine
Interaction with DNA and RNA Structures
There is currently a lack of specific experimental data in the scientific literature detailing the effects of 6-Dimethylamino-2'-deoxyguanosine on the fidelity and specificity of base pairing within a DNA or RNA helix. The 6-position of guanine (B1146940) is critical for the Watson-Crick hydrogen bonding with cytosine, and modification with a bulky dimethylamino group would be expected to interfere with this standard pairing. However, without dedicated studies, any description of its mispairing potential or impact on replication accuracy would be speculative.
Detailed studies measuring the thermodynamic impact (e.g., changes in melting temperature, T_m) or conformational changes induced by the presence of this compound within a nucleic acid duplex are not presently available in the reviewed literature. Such a modification at the Watson-Crick face would likely alter duplex stability, but quantitative data from experimental analysis is required for a definitive account.
The formation of this compound (also referred to as 6-DMA-dGuo) has been identified and characterized in in vitro studies involving the reaction of specific chemical agents with DNA. Research has shown that the rodent carcinogen dimethylcarbamyl chloride (DMCC) can indirectly lead to the formation of this adduct in calf thymus DNA. nih.gov
The reaction proceeds through a multi-step process. Initially, DMCC reacts with 2'-deoxyguanosine (B1662781) (dGuo) to form an O6-acyl derivative, specifically 6-dimethylcarbamyloxy-2'-deoxyguanosine (6-DMC-dGuo). nih.gov This intermediate can then undergo a nucleophilic aromatic substitution reaction. In the presence of dimethylamine (B145610) (DMA), which can be formed from the hydrolysis of DMCC, the C-6 dialkylcarbamyloxy group is displaced, resulting in the formation of this compound. nih.gov
The identification of these adducts in hydrolyzed DNA samples was accomplished using high-pressure liquid chromatography (HPLC), with their structures confirmed through detailed analysis of their UV spectra, nuclear magnetic resonance (NMR) spectra, and mass spectra. nih.gov Alongside 6-DMA-dGuo, the reaction of DMCC with DNA also yielded other adducts, such as 4-dimethylamino-thymidine. nih.gov
Table 1: In Vitro Adduct Formation from Dimethylcarbamyl Chloride (DMCC)
| Reactant | DNA Source | Resulting Adducts Identified | Analytical Methods Used | Reference |
|---|
Enzymatic Recognition and Processing
There is no specific information available in the scientific literature regarding the properties of this compound 5'-triphosphate as a substrate for DNA polymerases. The modification at the 6-position, which is part of the Watson-Crick hydrogen bonding interface, would likely have a significant impact on its recognition and incorporation by DNA polymerases, but experimental data are needed to confirm this.
The scientific literature currently lacks studies on the recognition and processing of this compound by nucleic acid repair enzymes. The structural distortion that this bulky adduct would cause in a DNA duplex suggests it could be a target for repair pathways such as Nucleotide Excision Repair (NER), but this has not been experimentally verified.
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 6-DMA-dGuo |
| 2'-deoxyguanosine | dGuo |
| Dimethylcarbamyl chloride | DMCC |
| 6-dimethylcarbamyloxy-2'-deoxyguanosine | 6-DMC-dGuo |
| Dimethylamine | DMA |
| 4-dimethylamino-thymidine | 4-DMA-dThd |
| High-pressure liquid chromatography | HPLC |
| Nuclear magnetic resonance | NMR |
Interactions with Ribozymes and RNA Processing Enzymes
The direct interaction of this compound with ribozymes and RNA processing enzymes is not extensively documented in publicly available research. However, studies on a structurally related analogue, 2'-N,N-dimethylamino-2'-deoxyguanosine (G(NMe₂)), provide insights into how modifications at the guanosine (B1672433) scaffold are used to probe RNA structure and function. nih.govnih.gov
Scientists have synthesized 2'-N,N-dimethylamino-2'-deoxyguanosine and its corresponding phosphoramidite (B1245037) to incorporate it into RNA sequences. nih.govresearchgate.net This analogue is a key component of a strategy known as an "atomic mutation cycle" (AMC). nih.govnih.gov The AMC approach utilizes a series of ribonucleoside analogues with different substituents at the 2'-position to identify the functional significance of specific 2'-hydroxyl groups within RNA molecules, which are often crucial for their structure and catalytic activity. nih.govnih.gov
For instance, this methodology is designed to analyze the role of the 2'-hydroxyl group of the guanosine cofactor in the Tetrahymena group I intron ribozyme reaction. nih.govresearchgate.net By replacing the natural hydroxyl group with a dimethylamino group, which cannot act as a hydrogen bond donor, researchers can assess the contribution of that specific hydrogen bond to the ribozyme's catalytic function. nih.gov The successful synthesis and incorporation of G(NMe₂) into oligonucleotides pave the way for these detailed functional analyses of guanosine's role in structured RNAs. nih.govresearchgate.net
Mechanistic Insights into Biological Consequences
While direct studies on the biological consequences of this compound are limited, research on other N-alkylated guanosine adducts provides a framework for understanding its potential effects. Alkylating agents, found both in the environment and produced endogenously, frequently modify the N2 position of guanine in DNA, leading to lesions that can be cytotoxic and mutagenic. escholarship.orgnih.gov
Molecular Mechanisms of Mutagenesis and Genotoxicity Induction
The formation of DNA adducts is a primary mechanism of genotoxicity. nih.gov Aldehydes like acetaldehyde, a metabolite of ethanol, can react with deoxyguanosine to form adducts such as N2-ethyl-2'-deoxyguanosine (N2-Et-dG). biorxiv.orgnih.gov These adducts are considered genotoxic, capable of inducing mutations if not repaired. biorxiv.orgnih.gov For example, in human embryonic kidney cells, N2-Et-dG is associated with G→T (or C→A) transversions. biorxiv.org The genotoxic potential of various agents can be evaluated in cellular systems, such as human lymphoblastoid TK6 cells, by measuring markers of DNA damage like the phosphorylation of histone H2A.X (γH2A.X) and the frequency of micronuclei. nih.gov
DNA adducts can trigger genomic instability by obstructing DNA replication and transcription, which may lead to the formation of double-strand breaks. escholarship.org Studies on various N2-alkyl-dG adducts show that they can lead to R-loop accumulation in human chromatin, further contributing to genomic instability. escholarship.org
Table 1: Genotoxicity of Selected N-Alkylated Guanosine Precursors and Related Compounds
| Compound/Agent | Cell System | Observed Genotoxic Effects | Citations |
| Acetaldehyde (forms N2-Et-dG) | Yeast | Induces G→T single nucleotide polymorphisms | biorxiv.org |
| Acetaldehyde (forms N2-Et-dG) | Human Embryonic Kidney Cells | Associated with GC→TA transversions | biorxiv.org |
| N-nitrosodiethylamine (NDEA) | Human TK6 cells (CYP2A6-expressing) | Increased γH2A.X, micronucleus frequency, G2/M arrest, P53 activation | nih.gov |
| 1-Nitropyrene (forms dG-N2 adducts) | E. coli | Decreased bacterial cell viability (toxicity) | uconn.edu |
Role in Modifying DNA Replication and Transcription Processes
Modified nucleosides like N2-alkyl-2'-deoxyguanosine adducts present significant obstacles to the cellular machinery for DNA replication and transcription. escholarship.org These lesions can cause the stalling of DNA polymerases and RNA polymerases, which can have cytotoxic and mutagenic consequences. biorxiv.orgnih.gov
DNA Replication: In Escherichia coli, the bypass of N2-alkyl-dG adducts with small alkyl groups (like ethyl) is primarily dependent on the SOS-induced DNA Polymerase II (Pol II), with minor contributions from Pol IV and Pol V. nih.govnih.gov Despite being blocks to replication, these small N2-alkyl-dG lesions were found to be non-mutagenic in this bacterial system. nih.govnih.gov The bypass efficiency can vary with the size of the alkyl group; for instance, N2-Et-dG is slightly less blocking to replication than N2-n-butyl-dG lesions. nih.gov
Transcription: N2-alkyl-dG lesions located on the template strand of a gene can strongly impede transcription in human cells. escholarship.org The presence of these adducts leads to a significant decrease in the efficiency of transcriptional bypass. escholarship.org Studies using human HEK293T cells have shown that translesion synthesis (TLS) polymerases play a role in overcoming this transcriptional blockage. Specifically, DNA polymerase η (Pol η) was found to be crucial for promoting the transcriptional bypass of several N2-alkyl-dG lesions. escholarship.org
Table 2: Impact of N2-Alkyl-dG Lesions on DNA Replication and Transcription
| Lesion | Process | System | Key Findings | Citations |
| N2-Et-dG, N2-nBu-dG | DNA Replication | E. coli | Blocks replication; bypass requires Pol II, Pol IV, Pol V. Non-mutagenic. | nih.govnih.gov |
| N2-Me-dG, N2-Et-dG | Transcription | Human (HEK293T) cells | Strongly blocks transcription. Bypass efficiency reduced to 27-35%. | escholarship.org |
| N2-alkyl-dG (various) | Transcription | Human (HEK293T) cells | Pol η and Rev1 are important for transcriptional bypass. | escholarship.org |
| N2-alkyl-dG (various) | R-Loop Formation | Human cells | Adducts trigger the accumulation of R-loops, leading to genome instability. | escholarship.org |
Comparative Analysis with Other Modified Nucleosides in Cellular Models
The biological impact of a modified nucleoside is highly dependent on the nature and position of the chemical modification. Comparing N2-alkyl-dG adducts to other types of guanosine lesions reveals different cellular responses.
In E. coli, the bypass of small N2-alkyl-dG adducts mainly relies on Pol II. nih.gov This contrasts with a structurally different adduct, N2-(1-carboxyethyl)-2'-deoxyguanosine (N2-CE-dG), where Pol IV is the primary polymerase responsible for its bypass. nih.gov In mammalian cells, the replication of simple N2-alkyl-dG lesions involves polymerase κ (the human ortholog of E. coli Pol IV) and polymerase ι. nih.gov
The mutagenic potential also differs significantly. While small N2-alkyl-dG lesions were found to be non-mutagenic in E. coli, other guanine adducts are highly mutagenic. nih.gov For example, O6-methylguanine (O6-MeG) is a well-known pro-mutagenic lesion that can mispair with thymine (B56734) during replication, leading to G→A transitions. nih.gov DNA interstrand cross-links (ICLs) at the O6 position of guanine are replication-blocking and highly mutagenic, with bypass by human polymerase η resulting in substitutions and deletions. nih.gov Similarly, Fapy-dG, an oxidation product of deoxyguanosine, is known to cause G→T transversions and G→A transitions. nih.gov The mutagenic outcome can be influenced by the stereochemistry of the adduct, as seen with adducts of benzo[a]pyrene (B130552) at the N2 position of guanine. nih.gov
Table 3: Comparative Effects of Different Modified Deoxyguanosine Nucleosides
| Modified Nucleoside | Primary Biological Effect | Key Polymerases Involved (Bypass) | Mutagenic Outcome | Citations |
| N2-alkyl-dG (small alkyls) | Replication/Transcription block | E. coli: Pol II. Human: Pol κ, Pol ι, Pol η | Non-mutagenic in E. coli | nih.govnih.govescholarship.org |
| N2-CE-dG | Replication block | E. coli: Pol IV | Not specified | nih.gov |
| O6-alkyl-dG (e.g., O6-MeG) | Miscoding lesion | Replicative polymerases | G→A transitions | nih.govfrontiersin.org |
| O6-dG-C4-O6-dG (ICL) | Replication block | Human: Pol η (moderate bypass) | High frequency of substitutions and deletions | nih.gov |
| Fapy-dG | Miscoding lesion | Human: Pol β (inefficient bypass) | G→T and G→A mutations | nih.gov |
Advanced Analytical Techniques in 6 Dimethylamino 2 Deoxyguanosine Research
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone for the structural analysis of novel or modified nucleosides. Techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information about the molecule's atomic arrangement and electronic properties.
NMR spectroscopy is the most powerful method for the unambiguous structural determination of organic molecules, including modified nucleosides. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal the precise location of modifications.
For 6-Dimethylamino-2'-deoxyguanosine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment.
¹H NMR: Proton NMR would identify all hydrogen atoms in the molecule. Key signals would include those from the purine (B94841) base (e.g., H8 proton), the deoxyribose sugar moiety (H1', H2', H3', H4', H5'), and, crucially, the N-methyl protons of the dimethylamino group. The chemical shift and multiplicity of these signals provide information about their electronic environment and neighboring protons. For comparison, in N-(deoxyguanosin-8-yl)-2-methoxyaniline, the deoxyguanosine protons are clearly resolved in DMSO-d₆. researchgate.net
¹³C NMR: Carbon NMR would detect all carbon atoms. The chemical shifts of the carbons in the purine ring and the deoxyribose sugar would be compared to those of unmodified deoxyguanosine to confirm the structure. The presence of two additional signals in the aliphatic region would correspond to the two methyl carbons of the dimethylamino group.
2D NMR: Two-dimensional techniques are essential for assigning the complex spectra.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, within the deoxyribose sugar ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying the point of substitution. It reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC experiment would be expected to show a correlation between the N-methyl protons and the C6 carbon of the purine ring, providing definitive evidence for the location of the dimethylamino group.
Table 1: Predicted ¹H and ¹³C NMR Data Types for this compound
| Technique | Information Yielded | Key Expected Signals |
| ¹H NMR | Proton environment and connectivity | Purine (H8), Deoxyribose (H1', H2'a/b, H3', H4', H5'a/b), N-Methyl protons |
| ¹³C NMR | Carbon skeleton framework | Purine carbons, Deoxyribose carbons, N-Methyl carbons |
| 2D NMR (COSY, HSQC, HMBC) | Definitive structural assignments | Correlation between N-methyl protons and C6 of the purine ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Analysis
UV-Vis spectroscopy measures the absorption of light by a compound in the ultraviolet and visible regions of the electromagnetic spectrum. It is useful for quantifying the concentration of a purified compound and providing preliminary structural information based on its chromophore.
The purine ring system of guanosine (B1672433) derivatives has a characteristic UV absorbance profile. The introduction of a dimethylamino group at the C6 position would alter the electronic structure of the purine chromophore, leading to a shift in the maximum absorbance wavelength (λmax) compared to unmodified 2'-deoxyguanosine (B1662781). The analysis of related adducts shows that modifications to the guanine (B1146940) base result in distinct UV spectra, which are crucial for their initial characterization. umich.edu The precise λmax for this compound would need to be determined experimentally, but it would serve as a key parameter for its detection and quantification in chromatographic analyses.
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.gov In the context of DNA adducts and modified nucleosides, HRMS is used to confirm the identity of a product by matching its exact mass to the theoretical mass calculated from its chemical formula. For this compound (C₁₂H₁₇N₅O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to within a few parts per million (ppm), confirming its elemental composition. This technique is routinely used to identify various DNA adducts formed from reactions with carcinogens. nih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify it unequivocally.
For this compound, the most common fragmentation pathway observed in MS/MS analysis would be the cleavage of the N-glycosidic bond that links the purine base to the deoxyribose sugar. This would result in two main fragments:
The protonated dimethylaminoguanine base.
The neutral loss of the 2'-deoxyribose moiety (a mass loss of 116.0473 Da).
This neutral loss of 116 Da is a hallmark for deoxyribonucleosides and is frequently used in quantitative methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to selectively detect and quantify these compounds in complex mixtures. nih.gov Further fragmentation of the purine base could also provide additional structural information.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Information Yielded | Key Expected Observation |
| HRMS | Elemental Formula Confirmation | Accurate m/z of the [M+H]⁺ ion corresponding to C₁₂H₁₈N₅O₃⁺ |
| MS/MS | Structural Elucidation via Fragmentation | Precursor ion → Product ion transition showing the neutral loss of the deoxyribose sugar (116 Da) |
Chromatographic Separation and Detection
Chromatography is used to separate individual components from a mixture. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of nucleosides and their derivatives. nih.govhelixchrom.com
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water or buffer with acetonitrile (B52724) or methanol). The separation is based on the relative polarity of the analytes. The introduction of the dimethylamino group would make the molecule slightly less polar than unmodified 2'-deoxyguanosine, likely resulting in a longer retention time on a reversed-phase column under identical conditions.
The HPLC system is usually coupled to a detector for identification and quantification.
UV Detector: As discussed, UV detection at the λmax of the compound would be a straightforward method for quantification. umich.edu
Mass Spectrometer (LC-MS): Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of sensitivity and selectivity. nih.gov This combination allows for the separation of the compound from a complex mixture, followed by its confident identification and quantification based on its mass-to-charge ratio and fragmentation pattern (LC-MS/MS). nih.gov This approach is the gold standard for analyzing DNA adducts and modifications in biological samples. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of synthetic nucleosides, including this compound. The process of synthesizing this modified nucleoside often results in a mixture of the desired product, unreacted starting materials, and byproducts. HPLC is instrumental in both assessing the purity of the synthesized compound and in its isolation. researchgate.netnih.gov
In the synthesis of 2'-N,N-dimethylamino-2'-deoxyguanosine, purification is typically achieved through chromatographic methods. researchgate.net Silica (B1680970) gel chromatography is often employed as an initial purification step, followed by reverse-phase HPLC for higher resolution separation. researchgate.netnih.gov For instance, C18 reverse-phase columns are commonly used, which separate compounds based on their hydrophobicity. nih.gov The mobile phase in such separations often consists of a gradient of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile, to elute compounds with varying polarities. nih.gov
The purity of the final product is determined by analyzing the sample with HPLC and monitoring the eluent with a UV detector, typically at a wavelength around 260 nm where purine bases absorb strongly. nih.gov A pure sample will ideally show a single, sharp peak. The fraction corresponding to this peak can then be collected for subsequent use. The combination of immunoaffinity purification with HPLC coupled to electrochemical detection (ECD) has also proven to be a sensitive and specific method for quantifying modified deoxyguanosine analogs, achieving detection limits in the picomole range. nih.gov
| Parameter | Description | Typical Application in this compound Research |
|---|---|---|
| Stationary Phase | The solid material in the column that interacts with the sample components. | Silica Gel, C18-functionalized silica for reverse-phase chromatography. researchgate.netnih.gov |
| Mobile Phase | The solvent that moves the sample through the column. | Aqueous buffers with organic modifiers like methanol or acetonitrile. nih.gov |
| Detection | The method used to visualize the separated components. | UV absorbance at ~260 nm, Electrochemical Detection (ECD). nih.govnih.gov |
| Mode | The primary mechanism of separation. | Preparative for isolation, Analytical for purity assessment. nih.govnih.gov |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity. This technique utilizes columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures. The result is a dramatic increase in separation efficiency, allowing for the resolution of complex mixtures of modified nucleosides that may co-elute in a standard HPLC separation. fortis-technologies.comwaters.com
For the analysis of this compound, especially in biological matrices or within synthetic oligonucleotides, UPLC can provide a more accurate assessment of purity and can better separate it from other closely related structural isomers or impurities. fortis-technologies.com The increased resolution is particularly advantageous when trying to quantify low-level modifications or when analyzing multiple modified nucleosides simultaneously. nih.gov The higher sensitivity of UPLC also means that smaller sample volumes are required for analysis. fortis-technologies.com The principles of separation remain the same as HPLC (e.g., reverse-phase), but the performance is significantly improved, leading to sharper and narrower peaks. waters.com
| Feature | HPLC | UPLC | Advantage for this compound Research |
|---|---|---|---|
| Particle Size | 3-5 µm | <2 µm | Higher efficiency and resolution. waters.com |
| Operating Pressure | Lower | Higher | Faster analysis times. fortis-technologies.com |
| Resolution | Good | Excellent | Better separation from impurities and other modified nucleosides. fortis-technologies.comwaters.com |
| Sensitivity | Standard | Enhanced | Requires less sample material for detection. fortis-technologies.com |
Electrophoretic and Electrochemical Approaches
Beyond chromatographic techniques, electrophoretic and electrochemical methods offer alternative and complementary approaches for the study of this compound, particularly when it is incorporated into DNA or RNA strands.
Polyacrylamide Gel Electrophoresis (PAGE) in Nucleic Acid Studies
Polyacrylamide Gel Electrophoresis (PAGE) is a cornerstone technique for the analysis and purification of nucleic acids, including synthetic oligonucleotides containing modified bases like this compound. umich.edu This method separates molecules based on their size as they migrate through a gel matrix under the influence of an electric field. nih.gov
For nucleic acid analysis, denaturing PAGE is often employed. umich.edu This involves the inclusion of denaturants such as urea (B33335) in the polyacrylamide gel and formamide (B127407) in the sample loading buffer. youtube.comnih.gov These agents disrupt the hydrogen bonds that cause secondary structures in single-stranded DNA or RNA, ensuring that the molecules are separated based on their length (number of nucleotides) rather than their shape. youtube.com This is crucial for accurately verifying the integrity and size of a synthetic oligonucleotide containing this compound. After electrophoresis, the nucleic acids can be visualized by staining or, if radiolabeled, by autoradiography. umich.edu PAGE can also be used in a preparative manner to purify the full-length oligonucleotide containing the modification from shorter, failed sequences. umich.edu
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Gel Matrix | Cross-linked polyacrylamide. | Provides a porous medium for size-based separation of oligonucleotides. nih.gov |
| Denaturants | Urea, Formamide. youtube.comnih.gov | Ensures separation is based on chain length by eliminating secondary structures. youtube.com |
| Separation Principle | Migration through the gel based on size and charge. | Allows for the analysis and purification of oligonucleotides containing the modified nucleoside. umich.edu |
| Visualization | Staining (e.g., with SYBR Green), UV shadowing, or autoradiography. umich.edu | Enables the detection of the oligonucleotide bands within the gel. |
Voltammetric and Biosensor Applications for Detection
Electrochemical methods, particularly voltammetry, offer a highly sensitive approach for the detection of modified nucleosides. While direct voltammetric detection of this compound is not as extensively documented as for other modified nucleosides like 8-hydroxy-2'-deoxyguanosine (B1666359) (an oxidative damage marker), the principles are applicable. rsc.orgcreative-biolabs.com These methods are based on the electrochemical oxidation or reduction of the target molecule at an electrode surface, which generates a measurable current.
The development of electrochemical biosensors for modified nucleosides is a rapidly advancing field. nih.gov These biosensors typically involve the modification of an electrode surface (e.g., with nanomaterials or specific recognition elements) to enhance the sensitivity and selectivity of detection. nih.gov For instance, a biosensor for a guanosine analog could be developed by immobilizing a complementary DNA strand or a specific antibody on an electrode. The binding of the target-containing nucleic acid would then be transduced into a measurable electrochemical signal. Techniques like differential pulse voltammetry (DPV) are often used to improve the signal-to-noise ratio and lower the detection limits. rsc.org Such biosensors could potentially be developed for the rapid and sensitive detection of oligonucleotides containing this compound in various research applications. nih.gov
| Technique | Principle | Potential Application for this compound |
|---|---|---|
| Differential Pulse Voltammetry (DPV) | Measures current as a function of applied potential, with pulses superimposed on a linear ramp, enhancing sensitivity. rsc.org | Sensitive quantification of the compound, potentially in biological samples or as part of an oligonucleotide. |
| Electrochemical Biosensor | An analytical device incorporating a biological recognition element (e.g., DNA, antibody) with a transducer. nih.govnih.gov | Highly selective and sensitive detection of oligonucleotides containing this compound. |
| Modified Electrodes | Electrodes whose surfaces are altered (e.g., with nanoparticles, polymers) to improve performance. nih.gov | Enhanced signal and lower detection limits for the voltammetric analysis of the nucleoside. |
Q & A
Q. What are the key synthetic challenges in preparing 6-Dimethylamino-2'-deoxyguanosine, and how can protecting groups be optimized for yield?
The synthesis of this compound requires precise protection of reactive hydroxyl groups to prevent side reactions. For example, the 3′- and 5′-hydroxyl groups are often protected using 1,1,3,3-tetraisopropyldisiloxane (TIPS) to stabilize the nucleoside during dimethylamino group introduction at the 2′-position . Yield optimization involves selecting orthogonal protecting groups, monitoring reaction intermediates via thin-layer chromatography (TLC), and using anhydrous conditions to minimize hydrolysis. Post-synthesis, deprotection with tetrabutylammonium fluoride (TBAF) ensures high purity, confirmed by HPLC or NMR .
Q. How can researchers incorporate this compound into oligonucleotides for structural studies?
Solid-phase phosphoramidite chemistry is the standard method. The modified nucleoside is first converted into a phosphoramidite derivative (e.g., 5′-O-dimethoxytrityl-protected with a 3′-O-succinyl linker). Automated synthesis on a controlled-pore glass (CPG) support allows sequential coupling with standard phosphoramidites (dA, dC, dG, T). After chain assembly, cleavage and deprotection with ammonium hydroxide yield oligonucleotides containing the modified residue. Purification via reverse-phase HPLC ensures sequence integrity, critical for probing RNA 2′-hydroxyl interactions .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, 2D-COSY) confirm molecular identity and regioselectivity of dimethylamino substitution. HPLC with UV detection (λ = 260 nm) monitors purity, while circular dichroism (CD) spectroscopy assesses conformational changes in oligonucleotides. For stability studies, accelerated degradation assays under varying pH/temperature conditions, followed by LC-TOFMS analysis, identify degradation products .
Advanced Research Questions
Q. How can Quantitative Structure-Activity Relationship (QSAR) analysis elucidate the functional role of this compound in RNA motifs?
QSAR models correlate the electronic and steric properties of the dimethylamino group with RNA thermodynamic stability. Parameters like Hammett constants (σ) and molar refractivity are calculated for the dimethylamino substituent. Experimental data (e.g., melting temperatures of RNA duplexes) are integrated into multivariate regression models to quantify the contribution of 2′-hydroxyl group modifications to RNA folding and ligand binding .
Q. What methodological strategies address contradictions in experimental data when studying this compound’s impact on RNA-protein interactions?
Discrepancies in binding affinity data may arise from differences in RNA secondary structures or protein isoform specificity. To resolve this, employ cross-validation techniques:
- Use SHAPE-MaP (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) to map RNA flexibility in the presence/absence of the dimethylamino modification.
- Perform surface plasmon resonance (SPR) to measure real-time binding kinetics with purified RNA-binding proteins.
- Compare results across orthogonal assays (e.g., electrophoretic mobility shift assays vs. isothermal titration calorimetry) to confirm reproducibility .
Q. How can molecular docking predict the interactions of this compound-modified DNA with repair enzymes like O⁶-Alkylguanine-DNA Alkyltransferase (AGT)?
Docking simulations (e.g., AutoDock Vina) model the modified nucleoside within the AGT active site. The dimethylamino group’s steric bulk and charge are parameterized using force fields (AMBER/CHARMM). Free energy perturbation (FEP) calculations quantify binding affinity differences between native dG and the dimethylamino variant. Experimental validation via HPLC-MS/MS of AGT repair kinetics (e.g., measuring S-adenosyl-L-methionine consumption) confirms computational predictions .
Q. What protocols mitigate oxidative degradation of this compound during long-term storage or in vivo studies?
- Store lyophilized samples at -80°C under argon to prevent humidity/oxygen exposure.
- In solution, add antioxidants like butylated hydroxytoluene (BHT, 0.1 mM) and chelators (e.g., deferoxamine, 50 µM) to inhibit Fenton reaction-driven degradation.
- For in vivo applications, encapsulate the compound in PEGylated liposomes to reduce renal clearance and enzymatic hydrolysis .
Methodological Notes
- Critical Controls : Always include unmodified oligonucleotides in parallel experiments to isolate the dimethylamino group’s effects.
- Data Reproducibility : Replicate synthesis and assays across ≥3 independent batches to account for variability in protecting group removal or enzyme activity.
- Ethical Compliance : For studies involving human samples, quantify 8-OHdG (a common oxidative damage marker) via LC-MS/MS to benchmark against this compound’s stability .
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